1-(2-Hydroxy-2-phenylethyl)piperidin-3-ol
Overview
Description
1-(2-Hydroxy-2-phenylethyl)piperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-2-phenylethyl)piperidin-3-ol typically involves the reaction of piperidine derivatives with phenylethyl alcohol under specific conditions. One common method is the reductive amination of 2-phenylethylamine with piperidin-3-one, followed by reduction to yield the desired compound. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-2-phenylethyl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxy group, yielding a simpler piperidine derivative.
Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, nucleophiles
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative
Reduction: Formation of a dehydroxylated piperidine derivative
Substitution: Formation of various substituted piperidine derivatives
Scientific Research Applications
1-(2-Hydroxy-2-phenylethyl)piperidin-3-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fine chemicals and as a building block for more complex compounds.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-2-phenylethyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxy group and phenylethyl group allow the compound to bind to various receptors and enzymes, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, a simple six-membered ring with one nitrogen atom.
2-Phenylethylamine: A compound with a phenylethyl group attached to an amine group.
3-Hydroxypiperidine: A piperidine derivative with a hydroxy group at the third position.
Uniqueness
1-(2-Hydroxy-2-phenylethyl)piperidin-3-ol is unique due to the presence of both a hydroxy group and a phenylethyl group on the piperidine ring. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable molecule for various applications.
Properties
IUPAC Name |
1-(2-hydroxy-2-phenylethyl)piperidin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c15-12-7-4-8-14(9-12)10-13(16)11-5-2-1-3-6-11/h1-3,5-6,12-13,15-16H,4,7-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDSNEZYZXMQEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(C2=CC=CC=C2)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401333208 | |
Record name | 1-(2-hydroxy-2-phenylethyl)piperidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401333208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24832815 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
92197-35-8 | |
Record name | 1-(2-hydroxy-2-phenylethyl)piperidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401333208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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